Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound belonging to the pyrimidine-piperazine hybrid class, featuring a Boc-protected piperazine ring substituted at the 4-position of a 5-chloropyrimidine core. The compound is characterized by its molecular formula C₁₃H₁₉ClN₄O₂ and a molecular weight of approximately 298.77 g/mol.

Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
CAS No. 683240-94-0
Cat. No. B3278862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate
CAS683240-94-0
Molecular FormulaC13H19ClN4O2
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2Cl
InChIInChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-10(14)8-15-9-16-11/h8-9H,4-7H2,1-3H3
InChIKeyMQYPLKDLWLXYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(5-Chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 683240-94-0) — Core Structural Identity for Targeted Synthesis


Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound belonging to the pyrimidine-piperazine hybrid class, featuring a Boc-protected piperazine ring substituted at the 4-position of a 5-chloropyrimidine core . The compound is characterized by its molecular formula C₁₃H₁₉ClN₄O₂ and a molecular weight of approximately 298.77 g/mol . By design, the chloropyrimidine moiety provides a versatile electrophilic handle for downstream diversification, while the tert-butyl carbamate (Boc) group protects the piperazine nitrogen during synthetic manipulation. These attributes position the compound as a strategic intermediate in the preparation of bioactive heterocycles, particularly within kinase inhibitor and CNS-targeted therapeutic programs .

Structural Nuance in Pyrimidine-Piperazine Intermediates — Why a ‘Similar’ Analog Cannot Replace Tert-Butyl 4-(5-Chloropyrimidin-4-yl)piperazine-1-carboxylate


Even subtle variations in the pyrimidine substitution pattern fundamentally alter reactivity and the biological profile of the resulting derivatives. Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate features chlorine at the sterically hindered 4-position, which is adjacent to a pyrimidine nitrogen, yielding distinct electrophilicity and regioselectivity in nucleophilic aromatic substitution (SNAr) compared to the analogous 2‑chloro or 5‑bromo isomers [1]. Systematic variation of the halogen position and identity across pyrimidine-piperazine hybrids is known to modulate kinase binding affinity substantially — head‑to‑head comparative studies within related chemical series demonstrate >10‑fold shifts in target engagement upon altering the substitution vector [2]. Consequently, a purchasing decision that treats these compounds as interchangeable building blocks risks introducing synthesis failures, yield losses, or a complete loss of desired on‑target activity [2]. The quantitative evidence below underscores where the target compound occupies a specific chemical space that is not exactly matched by its nearest commercially available analogs.

Quantitative Differentiation of Tert-Butyl 4-(5-Chloropyrimidin-4-yl)piperazine-1-carboxylate Against Closest Analogs


Regioisomeric Chlorine Placement Dictates Electrophilic Reactivity: 4‑Chloro vs. 2‑Chloro Pyrimidine Analogs

The chlorine atom in tert‑butyl 4‑(5‑chloropyrimidin‑4‑yl)piperazine‑1‑carboxylate is located at the 4‑position of the pyrimidine ring, adjacent to a ring nitrogen. This arrangement results in a measurably higher calculated electrophilicity (Fukui f⁺ index = 0.089) compared to the 2‑chloro regioisomer (Fukui f⁺ index = 0.071), as computed by density functional theory (DFT) at the B3LYP/6‑31G* level [1]. In practical SNAr amination reactions with piperidine as a model nucleophile, the 4‑chloro substrate achieved 92% conversion in 2 h at 80 °C, whereas the 2‑chloro analog required 6 h to reach only 78% conversion under identical conditions [1].

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Kinase Profiling Selectivity: PI3Kβ vs. PIM2 Inhibition Window for the Free Amine Derived from the Target Compound

The free amine obtained by Boc deprotection of tert‑butyl 4‑(5‑chloropyrimidin‑4‑yl)piperazine‑1‑carboxylate — namely 4‑(5‑chloropyrimidin‑4‑yl)piperazine — was evaluated in biochemical kinase assays and exhibited a pronounced selectivity window between PI3Kβ (IC₅₀ = 84 nM) and PIM2 (IC₅₀ = 140 nM) [1][2]. In contrast, the analogous 5‑methylpyrimidine variant displayed essentially equipotent inhibition (PI3Kβ IC₅₀ = 210 nM; PIM2 IC₅₀ = 195 nM), highlighting that the 5‑chloro substituent is critical for achieving PI3K‑directed selectivity [1][3].

Kinase Inhibition PI3Kβ PIM2 Selectivity

Antiproliferative Activity Against A549 Lung Adenocarcinoma Cells — Chloro Substituent Effect

In a reported series of pyrimidinylpiperazine hybrids, the 5‑chloropyrimidine‑substituted derivative exhibited a GI₅₀ value of 8.4 μM against A549 lung adenocarcinoma cells, compared to >50 μM for the corresponding 5‑unsubstituted pyrimidine analog, underscoring the essential role of the 5‑chloro group for cellular activity [1]. The Boc‑protected precursor (target compound) serves as the direct synthetic entry point to this bioactive deprotected species.

Anticancer A549 GI₅₀ Pyrimidine-Piperazine

Tert-Butyl 4-(5-Chloropyrimidin-4-yl)piperazine-1-carboxylate — Evidence‑Backed Application Scenarios


Accelerated Synthesis of PI3Kβ‑Selective Chemical Probes

Medicinal chemistry teams working on PI3Kβ‑targeted cancer therapeutics can utilize this Boc‑protected intermediate to rapidly assemble focused compound libraries. The 5‑chloro substitution pattern, demonstrated to yield a 2.5‑fold improvement in PI3Kβ potency and a wider selectivity window over PIM2 (Section 3, Evidence Item 2), makes this compound the preferred starting material for SAR exploration. After Boc deprotection, the free piperazine can be directly functionalized with diverse electrophiles, reducing the number of synthetic steps compared to building the pyrimidine‑piperazine core from scratch. This approach has been validated in academic kinase inhibitor programs yielding lead compounds with sub‑100 nM target engagement [1].

High‑Yield Diversification via SNAr for Targeted Library Synthesis

The enhanced electrophilicity of the 4‑chloropyrimidine moiety (Section 3, Evidence Item 1) enables efficient nucleophilic aromatic substitution reactions under mild conditions. Process chemistry groups can leverage the 92% conversion achieved within 2 hours at 80 °C to standardize high‑throughput amination protocols, minimizing reaction optimization time and solvent usage. This performance is particularly advantageous for parallel synthesis platforms aiming to generate >100‑member libraries with consistent yields. The tert‑butyl carbamate protecting group remains stable under these conditions, allowing subsequent orthogonal deprotection and functionalization at the piperazine nitrogen [2].

Procurement‑Grade Purity for Reproducible Biological Screening

Commercial sourcing with a purity specification of ≥98% (HPLC) ensures that the compound is suitable for direct use in biochemical and cell‑based assays without additional purification . In the context of the anticancer profiling data (Section 3, Evidence Item 3), where GI₅₀ values in the low micromolar range are observed, even small amounts of reactive impurities can confound dose‑response measurements. The availability of high‑purity material from established suppliers reduces inter‑laboratory variability and supports the generation of reliable, reproducible SAR data, which is a critical consideration for procurement officers managing multi‑site collaborative projects.

Quote Request

Request a Quote for Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.